molecular formula C9H16O5 B013708 Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside CAS No. 4099-85-8

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Cat. No. B013708
CAS RN: 4099-85-8
M. Wt: 204.22 g/mol
InChI Key: DXBHDBLZPXQALN-WCTZXXKLSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside and its derivatives has been achieved through several methodologies. One approach involves the Birch reduction of 2-methyl-3-furoic acid, leading to the synthesis of ribofuranoside derivatives including Methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-DL-lyxo-furanoside (Kinoshita & Miwa, 1978). Another method demonstrates the efficient synthesis of methyl 4-deoxy-4-[dimethoxyphosphinyl and (methoxy)phenylphosphinyl]-2,3-O-isopropylidene-β-D-ribopyranosides starting from methyl 2,3-O-isopropylidene-β-D-ribopyranoside (Hanaya & Yamamoto, 1989).

Molecular Structure Analysis

The molecular structure and conformation of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside have been extensively studied using spectroscopy and crystallography. One study provides a comprehensive analysis of the structure and conformation based on 13C-1H and 13C-13C spin-coupling constants, aiding in the understanding of its chemical behavior (Church, Carmichael, & Serianni, 1997).

Chemical Reactions and Properties

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside undergoes various chemical reactions, showcasing its versatility as a synthetic intermediate. For example, its reaction with N-bromosuccinimide in aqueous tetrahydrofurane leads to regioselective bromohydroxylation, retaining the acetonide protective group while hydrolyzing the glycoside bond (Ivanova et al., 2007). Another study explored the quaternization reaction of its 5-O-sulfonates with selected amines, highlighting its reactivity towards nucleophilic displacement (Dmochowska et al., 2020).

Scientific Research Applications

  • Chain Extension Reactions : It serves as an intermediate in chain extension reactions, particularly in the synthesis of 5-aldehydo derivatives using the "Pfitzner-Moffatt" reagent (Butterworth & Hanessian, 1971).

  • Preparation of Kinetin Analogs : The compound is a useful intermediate for preparing kinetin analogs and related compounds, specifically Methyl 5-amino-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside (Leonard & Carraway, 1966).

  • Targeted Modification of Ribose : Derivatives like methyl-2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid facilitate targeted modification of ribose's C-atoms 3, 4, and 5, making them a convenient method for specific alterations (Schmidt, Heermann, & Jung, 1974).

  • Biomedical Applications : Novel molecules like methyl 2-O-allyl-(and 3-O-allyl-) 5-O-benzyl-beta-D-ribofuranoside synthesized from this compound have potential applications in biomedicine (Desai, Gigg, & Gigg, 1996).

  • Pharmaceutical Agents : Its derivatives, such as methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-beta-DL-lyxo-furanoside, are potential pharmaceutical agents (Kinoshita & Miwa, 1978).

  • Synthesis of Acetylenic Sugars and Uronic Acids : The compound enables the synthesis of acetylenic sugars and uronic acids through two-carbon chain extension of D-ribose, useful in pharmaceuticals and biotechnology (Berg & Kjølberg, 1977).

  • Arsenic Compounds Synthesis : A cost-effective synthesis of arsenic compounds, such as methyl-2,3-O-isopropylidene-5-dimethyl-arsinoyl-beta-D-ribofuranoside, has been demonstrated (Gyepes et al., 2008).

  • Antiviral Activity : Alpha-amino acid esters bearing the methyl beta-D-ribofuranoside side chain show antiviral activity against Herpes Simplex virus type-1 and hepatitis-A virus (Ali, Ali, & Abdel-Rahman, 2007).

  • Spectral and Structural Properties : Quaternization reactions with this compound produce new compounds with diverse spectral and structural properties (Dmochowska et al., 2020).

  • Synthesis of Phosphinyl and Phenylphosphinyl Derivatives : It is used in the synthesis of 4-deoxy-4-(hydroxyphosphinyl and phenylphosphinyl)-D-ribofuranoses, with potential biomedical applications (Hanaya & Yamamoto, 1989).

  • Stannylated Derivatives : Stannylated 2,3-O-isopropylidene-beta-D-ribofuranose derivatives have been synthesized for structurally diverse and functionally important compounds (Burnett et al., 1998).

  • Nucleic Acid Synthesis : It assists in the preparation of nucleosides like 5-deoxy-D-lyxose, useful in nucleic acid synthesis and biology (Lerner, 1977).

  • Intramolecular Rearrangements : The compound is involved in intramolecular rearrangements when treated with diethylaminosulphur trifluoride, depending on the substituent at C-1 and the furanose ring conformation (Lloyd, Coe, Walker, & Howarth, 1993).

  • Selective Bromohydroxylation : It is used in selective bromohydroxylation of double bonds to form new chiral cyclopentenone blocks (Ivanova et al., 2007).

  • Synthesis of Nucleotide Analogs : The compound aids in the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues, with potential antiviral and antitumor activities (Raju, Smee, Robins, & Vaghefi, 1989).

properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHDBLZPXQALN-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

CAS RN

4099-85-8
Record name Methyl 2,3-O-(1-methylethylidene)-β-D-ribofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4099-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Lam - 2022 - search.proquest.com
5’-Deoxyadenosyl radicals are formed when the S-C5’bond of S-adenosyl-L-methionine (SAM) undergoes a one-electron reductive cleavage. The 5’-deoxyadenosyl radical then …
E Plata, M Ruiz, J Ruiz, C Ortiz, JJ Castillo… - International Journal of …, 2020 - mdpi.com
To exploit the hydrolytic activity and high selectivity of immobilized lipase B from Candida antarctica on octyl agarose (CALB-OC) in the hydrolysis of triacetin and also to produce new …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
CE Mattis, DR Mootoo - Carbohydrate research, 2016 - Elsevier
The synthesis of β-carba-xylo and arabino pyranosides of cholestanol is described. The synthetic strategy, which is analogous to the Postema approach to C-glycosides, centers on the …
BUTTERWO. RF, HANESSIA. S - ABSTRACTS …, 1971 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0
M Cardona-Farreny - 2023 - theses.fr
L'accumulation de crises sociales, économiques et énergétiques depuis des décennies conduit la société à une situation critique. La dépendance aux combustibles fossiles pour la …
Number of citations: 0 www.theses.fr

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